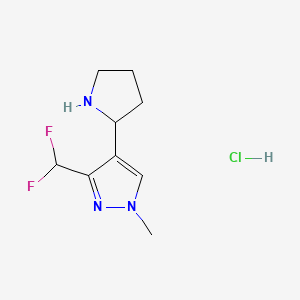

3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride

Description

3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride is a pyrazole-based compound with a unique substitution pattern. The molecule features a difluoromethyl group at the 3-position, a methyl group at the 1-position, and a pyrrolidin-2-yl moiety at the 4-position, with a hydrochloride salt enhancing its solubility and stability for pharmaceutical or agrochemical applications . Its synthesis involves multi-step reactions, including reductive amination and amide formation, as inferred from industrial-scale production methods for structurally related fungicides .

Properties

Molecular Formula |

C9H14ClF2N3 |

|---|---|

Molecular Weight |

237.68 g/mol |

IUPAC Name |

3-(difluoromethyl)-1-methyl-4-pyrrolidin-2-ylpyrazole;hydrochloride |

InChI |

InChI=1S/C9H13F2N3.ClH/c1-14-5-6(7-3-2-4-12-7)8(13-14)9(10)11;/h5,7,9,12H,2-4H2,1H3;1H |

InChI Key |

DXVNYQIUPBWLQV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C2CCCN2.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride involves several steps. One common method includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl and pyrrolidinyl groups. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Pyrazole Derivatives and Their Properties

Pharmacological and Agrochemical Profiles

- Pyrrolidine vs. Piperidine Moieties : The pyrrolidin-2-yl group in the target compound may confer distinct pharmacokinetic properties compared to piperidine-containing analogs (e.g., Paroxetine derivatives), such as altered blood-brain barrier penetration .

- Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group provides moderate electron-withdrawing effects and metabolic resistance, whereas trifluoromethyl groups offer stronger electronegativity and enhanced stability .

- Salt Forms : Hydrochloride salts (target compound and 3-(difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine) improve bioavailability compared to free bases or boronate esters .

Biological Activity

3-(Difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazolehydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole with pyrrolidine derivatives under controlled conditions. The process often requires the use of solvents such as dichloromethane and reagents like thionyl chloride to facilitate the formation of the desired hydrochloride salt form.

Antifungal Activity

Research indicates that derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole exhibit notable antifungal properties. A study demonstrated that specific analogs displayed higher antifungal activity against various phytopathogenic fungi compared to established fungicides like boscalid. The mechanism of action appears to involve interaction with key enzymes in fungal metabolism, enhancing their efficacy against resistant strains .

Anticancer Potential

Further investigations have revealed that compounds in this class may possess anticancer properties. In vitro studies suggest that these compounds can inhibit the growth of cancer cell lines, potentially through modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, some derivatives have shown promise in targeting the HER family of receptors, which are critical in various cancers .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:

- Difluoromethyl Group : Enhances lipophilicity and biological stability.

- Pyrrolidine Ring : Contributes to receptor binding affinity and selectivity.

- Pyrazole Core : Essential for maintaining biological activity across different assays.

A detailed analysis of various analogs has allowed for the development of quantitative structure-activity relationship (QSAR) models, aiding in predicting the activity of new compounds based on their structural features .

Case Studies

Several case studies highlight the compound's potential applications:

- Antifungal Efficacy : A series of experiments conducted on agricultural pathogens demonstrated that specific derivatives could outperform traditional antifungals, suggesting a viable alternative for crop protection .

- Cancer Cell Line Studies : In vitro assays using breast and lung cancer cell lines showed significant reductions in cell viability when treated with selected pyrazole derivatives, indicating potential for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 3-(difluoromethyl)-1-methyl-4-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including difluoromethylation of a pyrazole precursor and subsequent substitution with pyrrolidine derivatives. Key steps include:

- Difluoromethylation : Use of metal catalysts (e.g., Cu or Pd) to transfer the difluoromethyl group to the pyrazole ring (e.g., via reactions with difluoromethyl halides) .

- Substitution : Nucleophilic substitution at the pyrazole C4 position using pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Optimization : Design of Experiments (DoE) can minimize trial-and-error by systematically varying temperature, solvent, and catalyst loading. Central Composite Design (CCD) is recommended for yield optimization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR confirm the presence of the difluoromethyl group and pyrrolidine substituent .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the pyrrolidine moiety .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₅ClF₂N₃) and detects impurities .

Q. What purification methods are recommended to isolate this compound with high yield and purity?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediate purification .

- Recrystallization : Final purification via solvent pair (e.g., ethanol/water) improves crystallinity and removes residual salts .

Advanced Research Questions

Q. How does the pyrrolidine substituent influence the compound’s electronic properties and biological activity?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal electron-donating effects of pyrrolidine, enhancing nucleophilicity at the pyrazole ring .

- Structure-Activity Relationship (SAR) : Compare bioactivity (e.g., antifungal IC₅₀) of analogs with/without pyrrolidine. For example, pyrrolidine-containing derivatives show improved target binding in fungal CYP51 enzymes due to hydrophobic interactions .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify variables (e.g., assay type, cell lines) causing discrepancies .

- Standardized Protocols : Reproduce experiments under controlled conditions (e.g., same solvent, pH, and incubation time) to isolate confounding factors .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and predict regioselectivity in substitution or cycloaddition reactions .

- Machine Learning (ML) : Train models on pyrazole reaction datasets to forecast optimal catalysts (e.g., Pd/Cu systems) for C–N bond formation .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Use HPLC to monitor degradation products at elevated temperatures (40–80°C) and pH ranges (2–12). Apply Arrhenius kinetics to extrapolate shelf life .

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), photolytic (UV light), and hydrolytic (aqueous buffers) stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.